1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione

描述

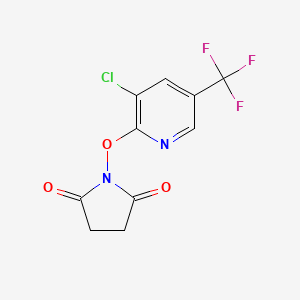

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione (CAS: 339101-22-3) is a heterocyclic compound featuring a pyrrole-2,5-dione core linked to a substituted pyridine moiety via an ether bond. The pyridine ring is substituted with a chlorine atom at position 3 and a trifluoromethyl group at position 5, contributing to its electron-deficient and lipophilic character.

The compound is commercially available (e.g., ECHEMI platform) and shares synthetic pathways with other pyridine-pyrrole hybrids, such as nucleophilic substitution reactions involving activated pyridinyl intermediates and cyclic anhydrides .

属性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O3/c11-6-3-5(10(12,13)14)4-15-9(6)19-16-7(17)1-2-8(16)18/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTPJOVFYVEZDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediate. This can be achieved through halogenation and trifluoromethylation reactions of a suitable pyridine derivative.

Coupling Reaction: The pyridinyl intermediate is then coupled with a dihydro-1H-pyrrole-2,5-dione derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially reduced compounds.

科学研究应用

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

作用机制

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact mechanism depends on the specific application and target.

相似化合物的比较

Chlorfluazuron (CAS: 71422-67-8)

- Structure : Contains the same 3-chloro-5-(trifluoromethyl)-2-pyridinyl group but linked to a benzamide moiety instead of a pyrrole-dione.

- Application : Insect growth regulator targeting chitin synthesis.

- Molecular Formula : C₂₀H₉Cl₃F₅N₃O₃ (MW: 540.66 g/mol).

- Key Difference : The benzamide group enhances binding specificity to insect enzymes, whereas the pyrrole-dione in the target compound may influence solubility or metabolic stability .

Haloxyfop Methyl Ester (CAS: 69806-40-2)

- Structure: Shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group but conjugated to a phenoxypropanoate ester.

- Application : Herbicide inhibiting acetyl-CoA carboxylase in grasses.

- Molecular Formula: C₁₆H₁₃ClF₃NO₄ (MW: 375.73 g/mol).

- Key Difference: The ester linkage and aromatic phenoxy group broaden its herbicidal activity compared to the target compound’s cyclic dione core .

Pyrrole-2,5-dione Derivatives

Fluoroimide (CAS not provided)

- Structure : 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione.

- Application : Fungicide used to control Botrytis and Sclerotinia spp.

- Molecular Formula: C₁₀H₄Cl₂FNO₂ (MW: 264.06 g/mol).

- Key Difference : The fluorophenyl group enhances antifungal activity, while the target compound’s pyridinyl group may confer distinct target selectivity .

1-[3-Chloro-5-(Trifluoromethyl)-2-PyridinylAmino]-1H-Pyrrole-2,5-dione (CAS: 138949-16-3)

- Structure: Differs by a methylamino linkage instead of an ether bond.

- Molecular Formula : C₁₁H₇ClF₃N₃O₂ (MW: 305.64 g/mol).

Complex Hybrid Derivatives

1-((5-Chloro-1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-6-Oxo-1,6-Dihydro-4-Pyridazinyl)Oxy)Dihydro-1H-Pyrrole-2,5-Dione (CAS: 338399-92-1)

- Structure : Incorporates an additional pyridazinyl group.

- Molecular Formula : C₁₄H₇Cl₂F₃N₄O₄ (MW: 423.13 g/mol).

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Application/Use | Key Structural Feature |

|---|---|---|---|---|---|

| Target Compound | 339101-22-3 | C₁₁H₆ClF₃N₂O₃* | 305.64 (calc.) | Not explicitly stated | Pyridinyl ether + pyrrole-dione |

| Chlorfluazuron | 71422-67-8 | C₂₀H₉Cl₃F₅N₃O₃ | 540.66 | Insect growth regulator | Pyridinyl-benzamide hybrid |

| Haloxyfop Methyl Ester | 69806-40-2 | C₁₆H₁₃ClF₃NO₄ | 375.73 | Herbicide | Pyridinyl-phenoxypropanoate ester |

| Fluoroimide | N/A | C₁₀H₄Cl₂FNO₂ | 264.06 | Fungicide | Dichlorophenyl-pyrrole-dione |

| Methylamino Analog (CAS: 138949-16-3) | 138949-16-3 | C₁₁H₇ClF₃N₃O₂ | 305.64 | Not provided | Pyridinyl-methylamino linkage |

| Pyridazinyl Derivative (CAS: 338399-92-1) | 338399-92-1 | C₁₄H₇Cl₂F₃N₄O₄ | 423.13 | Not provided | Pyridazinyl-pyrrole-dione hybrid |

*Note: Molecular formula of the target compound is inferred from structural analysis and related analogs.

生物活性

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈ClF₃N₂O₂ |

| Molecular Weight | 289.64 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 467.0 ± 45.0 °C |

| Flash Point | 236.2 ± 28.7 °C |

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with appropriate dihydropyrrole derivatives under controlled conditions. Various methods, including microwave-assisted synthesis and solvent-free reactions, have been explored to enhance yield and purity.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit promising antitumor activity. A study found that similar compounds could inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with a GI50 in the nanomolar range (approximately M) . The mechanism is believed to involve interaction with ATP-binding domains of receptor tyrosine kinases such as EGFR and VEGFR2, leading to disrupted signaling pathways critical for tumor growth.

The biological activity is attributed to several mechanisms:

- Inhibition of Tyrosine Kinases : Compounds similar to this compound have shown the ability to form stable complexes with the ATP-binding sites of EGFR and VEGFR2, which are pivotal in cancer cell proliferation .

- Membrane Interaction : Studies using molecular dynamics simulations suggest that these compounds can intercalate into lipid bilayers, altering membrane properties and potentially disrupting cellular homeostasis .

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cancer cells .

Case Study 1: Colon Cancer

In a controlled study involving rat models with chemically induced colon cancer, compounds similar to this compound were administered. Results indicated a significant reduction in tumor size compared to controls, suggesting effective antitumor properties .

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted on primary human peripheral blood mononuclear cells (PBMCs). At low concentrations (10 µg/mL), these compounds did not induce apoptosis or necrosis; however, at higher concentrations (100 µg/mL), slight toxicity was observed . This highlights the importance of dose optimization in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。